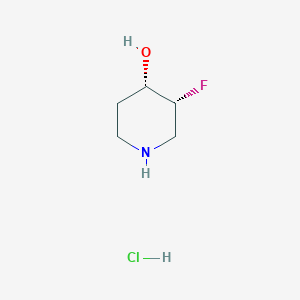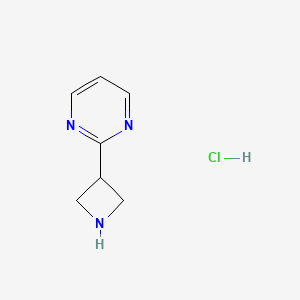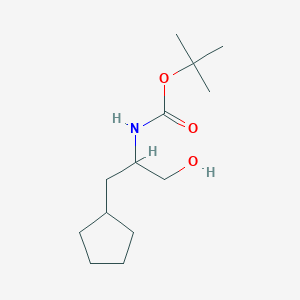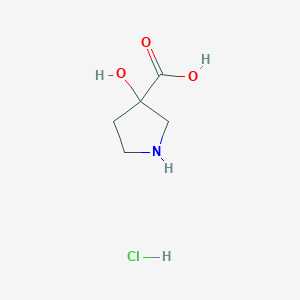
3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride (HPC) is a derivative of proline . It is used for pharmaceutical testing and as a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular formula of 3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride is C5H10ClNO3. The InChI code is 1S/C5H9NO3.ClH/c7-4(8)5(9)1-2-6-3-5;/h6,9H,1-3H2,(H,7,8);1H .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride is 167.59 g/mol . It is a solid substance with a melting point of 224-225°C .Scientific Research Applications
Synthesis Techniques and Applications
Synthesis from Amino Acids : A study by Li Zi-cheng (2009) elaborates on synthesizing (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid. This process involves silanization, cyclization, reduction, and formation of hydrochloride salt, showcasing an efficient method with high yield and simple operation (Li Zi-cheng, 2009).
Asymmetric Synthesis in Antibacterial Agents : T. Rosen et al. (1988) discussed the asymmetric synthesis of the enantiomers of a quinolonecarboxylic acid class antibacterial agent. This research underlines the potential of 3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride in developing potent antibacterial compounds with better in vivo activity (Rosen et al., 1988).
GABA-Uptake Inhibitors : Xu-yang Zhao et al. (2005) explored N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and their potential as inhibitors of GABA transport proteins. This study indicates the relevance of hydroxypyrrolidine derivatives in neurological applications (Zhao et al., 2005).
Chemiluminescence in Liquid Chromatography : H. Morita and M. Konishi (2002) identified 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine as effective derivatization reagents for carboxylic acid, highlighting its potential in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Biological and Chemical Studies
Antioxidant Potential in Biomedical Studies : Y. V. Yushkova et al. (2013) synthesized spin-labeled amides using 3-hydroxypyrrolidine-1-oxyl derivatives, demonstrating their antioxidant potential and applicability in magnetic resonance imaging (MRI) studies (Yushkova et al., 2013).
Enantioselective Formation in Biohydroxylation : Z. Li et al. (2001) reported the enantioselective formation of 3-hydroxypyrrolidines using biocatalysts. This work demonstrates the potential of 3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride in stereoselective hydroxylation, useful in the synthesis of pharmaceutically active substances (Li et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3-hydroxypyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-4(8)5(9)1-2-6-3-5;/h6,9H,1-3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTOUMHOZKRENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




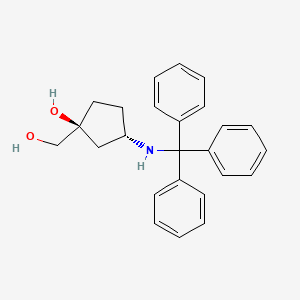


![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)

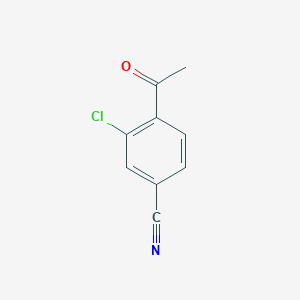
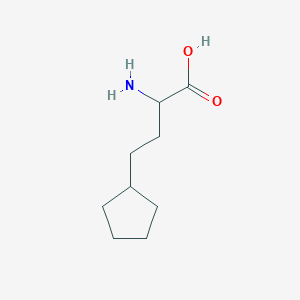
![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)
